molecular formula C16H20N2O3 B1417326 3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152578-50-1

3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1417326
CAS No.: 1152578-50-1
M. Wt: 288.34 g/mol
InChI Key: JMVYWDJCUUUZGS-UHFFFAOYSA-N
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Description

3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a methoxy-methylphenyl group and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the desired functional groups.

    Substitution Reactions: The methoxy-methylphenyl and methylpropyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic ring and the pyrazole ring can undergo substitution reactions to introduce new substituents.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and strong acids or bases.

    Hydrolysis Conditions: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
  • 3-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
  • 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10(2)8-18-9-13(16(19)20)15(17-18)12-7-11(3)5-6-14(12)21-4/h5-7,9-10H,8H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVYWDJCUUUZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=NN(C=C2C(=O)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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